2-Phenylpiperidine

Dopamine Transporter Binding Affinity Neurological Research

2-Phenylpiperidine (CAS 3466-80-6) is a small-molecule chemical building block characterized by a phenyl group substituted at the 2-position of a piperidine heterocycle. This compound is a foundational member of the phenylpiperidine class, a scaffold renowned for its diverse biological activities, particularly in modulating central nervous system targets.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 3466-80-6
Cat. No. B1215205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpiperidine
CAS3466-80-6
Synonyms2-phenylpiperidine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2
InChIKeyWGIAUTGOUJDVEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpiperidine (CAS 3466-80-6) for R&D: Sourcing a Core Scaffold for CNS and Alkaloid Chemistry


2-Phenylpiperidine (CAS 3466-80-6) is a small-molecule chemical building block characterized by a phenyl group substituted at the 2-position of a piperidine heterocycle [1]. This compound is a foundational member of the phenylpiperidine class, a scaffold renowned for its diverse biological activities, particularly in modulating central nervous system targets [2]. Its primary role in research and industry is as a versatile intermediate for the synthesis of more complex pharmaceuticals, including analgesics and antidepressants, and as a core component in the exploration of neurotransmitter systems .

Why 2-Phenylpiperidine (CAS 3466-80-6) Cannot Be Simply Replaced by Other Piperidines


The position of the phenyl substituent on the piperidine ring is a critical determinant of biological activity and synthetic utility. The 2-phenylpiperidine scaffold places the aryl group adjacent to the basic nitrogen, creating a unique steric and electronic environment that is distinct from its 3- or 4-substituted analogs [1]. This regioisomerism dictates the compound's interaction with biological targets; for example, the 2-phenyl substitution pattern is essential for the synthesis of key pharmacophores like the CP-99,994 series of NK1 receptor antagonists . Therefore, substituting 2-phenylpiperidine with a different phenylpiperidine isomer or an unsubstituted piperidine will result in a molecule with fundamentally different conformational preferences, synthetic outcomes, and biological properties, making it a non-interchangeable entity in specific research protocols .

Evidence-Based Differentiation for 2-Phenylpiperidine (CAS 3466-80-6): Data for Informed Sourcing


DAT Transporter Binding Affinity (Ki) of the Unsubstituted Scaffold vs. Potent Piperidine Analogs

The unsubstituted 2-phenylpiperidine scaffold demonstrates moderate affinity for the dopamine transporter (DAT), providing a quantitative baseline for structure-activity relationship (SAR) studies. This affinity is significantly lower than that of optimized piperidine-based DAT inhibitors, highlighting the impact of additional substituents. The data confirms its role as a core scaffold rather than a potent inhibitor itself. [1] [2]

Dopamine Transporter Binding Affinity Neurological Research

Regioisomer Boiling Point Comparison: 2-Phenylpiperidine vs. 3-Phenylpiperidine

The substitution position on the piperidine ring influences its physicochemical properties. A direct comparison of boiling points shows that 2-phenylpiperidine has a lower boiling point than its 3-phenyl regioisomer under identical reduced pressure conditions. This difference is relevant for purification techniques and assessing material purity .

Physicochemical Properties Purity Analysis Handling & Storage

Synthetic Yield for (R)-(+)-2-Phenylpiperidine Enantiomer

The enantiopure (R)-2-phenylpiperidine can be synthesized with high efficiency, demonstrating its accessibility as a chiral building block. A reported method achieved an 82% yield for the final step, providing a benchmark for synthetic route viability when procuring or planning to synthesize the chiral compound [1].

Chiral Synthesis Asymmetric Chemistry Alkaloid Building Block

Best Application Scenarios for Procuring 2-Phenylpiperidine (CAS 3466-80-6)


Scaffold for Developing Novel CNS Therapeutics

2-Phenylpiperidine is the ideal starting material for medicinal chemistry programs focused on central nervous system (CNS) disorders. As demonstrated by its moderate DAT affinity (Ki = 6,360 nM), the unsubstituted scaffold provides a clean and well-characterized baseline for iterative drug design [1]. Researchers can use this compound to build focused libraries, introducing substituents to enhance target affinity and selectivity, with the goal of moving beyond the scaffold's inherent, moderate activity [1].

Key Intermediate in the Synthesis of NK1 Receptor Antagonists

This compound is a critical, non-interchangeable building block for synthesizing potent NK1 receptor antagonists, such as the CP-99,994 and L-733,060 series . The 2-phenyl substitution is essential for the pharmacophore, and the availability of high-yield synthetic routes (e.g., 82% yield for the (R)-enantiomer) makes it a reliable and practical intermediate for producing these biologically active molecules [2].

Sourcing a Pure Regioisomer for Quality Control and Analytical Standards

Due to the distinct physicochemical properties of regioisomers, 2-phenylpiperidine (b.p. 112 °C/9 mmHg) can be unambiguously differentiated from 3-phenylpiperidine (b.p. 126 °C/12 mmHg) . This makes the high-purity compound a valuable reference standard for analytical method development (e.g., GC, HPLC) and for quality control processes to ensure the identity and purity of in-house synthesized or procured materials.

Chiral Building Block for Asymmetric Synthesis

The high-yield synthetic accessibility of the (R)-enantiomer (82% yield) positions it as a valuable chiral building block for the asymmetric synthesis of complex alkaloids and other bioactive molecules [2]. Researchers can procure or synthesize the enantiopure compound to introduce stereochemical complexity into target molecules with high fidelity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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